molecular formula C11H11N3O3 B7543267 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid

4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid

Cat. No.: B7543267
M. Wt: 233.22 g/mol
InChI Key: QMUSJVVNCBCPNS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group attached to the triazole ring, which is further connected to an acetic acid moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of Azide: The starting material, 4-methoxyphenyl azide, is prepared by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Acetic Acid Functionalization: The resulting triazole is then functionalized with an acetic acid group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)-1H-1,2,3-triazole-1-acetic acid.

    Reduction: 4-(4-Methoxyphenyl)-1,2-dihydro-1,2,3-triazole-1-acetic acid.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The acetic acid moiety can participate in ionic interactions with target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-indole-1-acetic acid
  • 4-(4-Methoxyphenyl)-1H-imidazole-1-acetic acid
  • 4-(4-Methoxyphenyl)-1H-pyrazole-1-acetic acid

Comparison

Compared to these similar compounds, 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. The triazole ring is more stable and less prone to metabolic degradation compared to indole and imidazole rings, making it a more attractive candidate for drug development and industrial applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)10-6-14(13-12-10)7-11(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUSJVVNCBCPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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